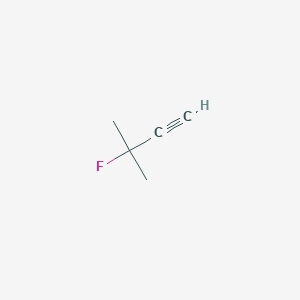

3-Fluoro-3-methylbut-1-yne

Descripción general

Descripción

3-Fluoro-3-methylbut-1-yne is a chemical compound with the CAS Number: 53731-17-2 . It has a molecular weight of 86.11 and is typically stored at -10 degrees Celsius . It is a liquid in its physical form .

Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 43.1±10.0 °C and a predicted density of 0.858±0.06 g/cm3 . It is a liquid in its physical form .Aplicaciones Científicas De Investigación

Vibrational Analysis

3-Fluoro-3-methylbut-1-yne's properties are often studied through vibrational analysis. For example, studies on related compounds like 3-methylbut-1-yne and 3,3-dimethylbut-1-yne have involved vibrational assignments using normal coordinate calculations and molecular mechanics calculations (Crowder, 1991).

Synthesis of Fluorinated Compounds

The compound plays a crucial role in synthesizing fluorinated chromenes, which are analogues of natural insect antijuvenile hormones (Camps et al., 1980). Such synthetic approaches are vital in developing compounds for biological and chemical applications.

Molecular Synthesis Techniques

The synthesis of 3-methylalk-1-ynes from 1,1-dichloro-3-methylalkanes, involving compounds similar to this compound, showcases advanced techniques in molecular synthesis (Okhlobystin et al., 1962). These methods are fundamental in the field of organic chemistry.

Application in Stereochemical Syntheses

Stereochemical syntheses often utilize compounds like this compound. For instance, the base-catalyzed interaction of 3-chloro-3-methylbut-1-yne with 3-methylbut-2-en-1-ol leads to products useful in stereochemical studies (Mills et al., 1973).

Organosilicon Chemistry

In organosilicon chemistry, compounds such as 3-methylbut-2-en-1-ylmagnesium chloride are used to create complex molecules, demonstrating the versatility of this compound related compounds (Sakurai, 2001).

Intramolecular Vibrational Energy Redistribution Studies

Studies of intramolecular vibrational energy redistribution (IVR) in molecules related to this compound, such as 4-fluorobut-1-yne, offer insights into the dynamic properties of these molecules (Engelhardt et al., 2001).

Safety and Hazards

3-Fluoro-3-methylbut-1-yne is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with the hazard statements H225, H315, H319, and H335 . These statements indicate that the substance is highly flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mecanismo De Acción

Mode of Action

Alkynes, including fluoroalkynes, can undergo reactions such as hydrohalogenation . In this process, a hydrogen halide, such as HBr, attacks the pi-bond of the alkyne, leading to the formation of carbocations . This reaction can continue with additional equivalents of the hydrogen halide, leading to the formation of halogenated compounds .

Pharmacokinetics

Its physical properties such as boiling point (431±100 °C) and density (0858±006 g/cm3) have been predicted . These properties can influence its bioavailability and pharmacokinetics.

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 3-Fluoro-3-methylbut-1-yne. For instance, its storage temperature is recommended to be -10°C , suggesting that it may be sensitive to higher temperatures.

Propiedades

IUPAC Name |

3-fluoro-3-methylbut-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F/c1-4-5(2,3)6/h1H,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVNFRNRYLLRJNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50631363 | |

| Record name | 3-Fluoro-3-methylbut-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53731-17-2 | |

| Record name | 3-Fluoro-3-methylbut-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

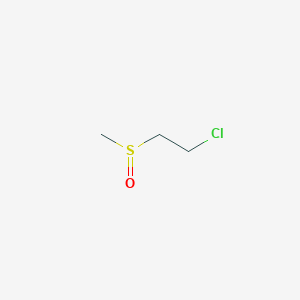

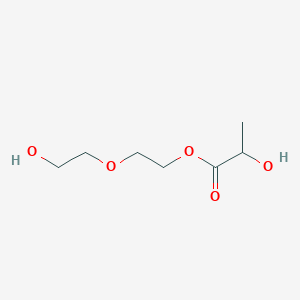

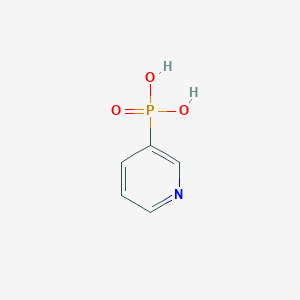

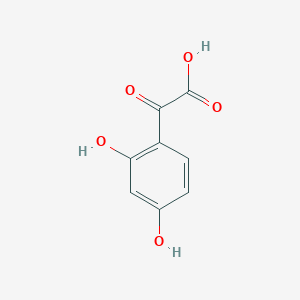

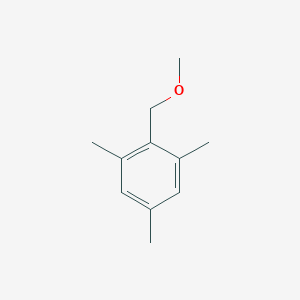

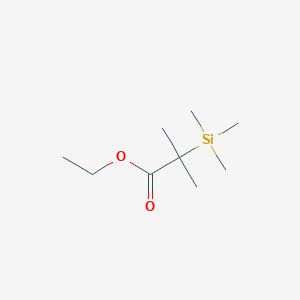

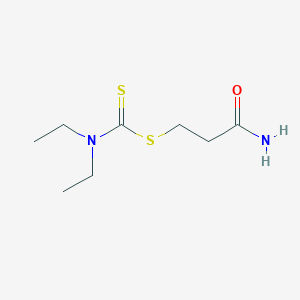

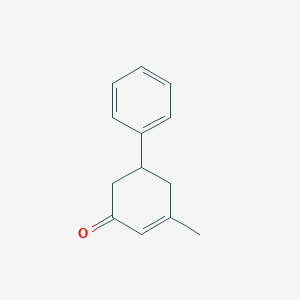

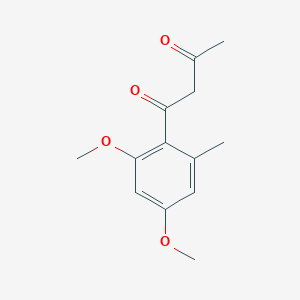

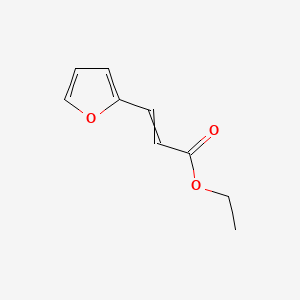

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyridine, 2,2'-[1,4-phenylenebis(oxy)]bis[5-nitro-](/img/structure/B3053353.png)